molecular formula C9H8BrN3 B11874882 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Número de catálogo: B11874882
Peso molecular: 238.08 g/mol
Clave InChI: SEVXKTFTBHRRAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1437435-89-6) is a brominated heterocyclic compound with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol. This chemical serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly in the construction of more complex molecules for pharmaceutical research. The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery, and the bromine atom at the 2-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create carbon-carbon bonds for building chemical libraries . The core imidazopyridine structure is recognized for its broad pharmacological potential. Researchers are actively investigating analogous structures for the treatment of various diseases, including neglected tropical diseases. For instance, optimized imidazopyridine compounds have shown promise as lead candidates for the development of novel oral therapeutics for visceral leishmaniasis . Furthermore, the closely related 1-cyclopropylimidazo[4,5-c]pyridine core is a structure of interest in the search for new treatments for inflammatory disorders . The presence of the cyclopropyl substituent on the imidazole ring can influence the compound's electronic properties, metabolic stability, and overall pharmacokinetic profile, making it a critical feature for optimizing drug-like properties . This reagent is intended for research applications as a key building block in the synthesis of potential bioactive molecules. Intended Use & Disclaimer: This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care in a controlled laboratory setting, adhering to all relevant safety protocols.

Propiedades

Fórmula molecular

C9H8BrN3

Peso molecular

238.08 g/mol

Nombre IUPAC

2-bromo-1-cyclopropylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H8BrN3/c10-9-12-7-5-11-4-3-8(7)13(9)6-1-2-6/h3-6H,1-2H2

Clave InChI

SEVXKTFTBHRRAI-UHFFFAOYSA-N

SMILES canónico

C1CC1N2C3=C(C=NC=C3)N=C2Br

Origen del producto

United States

Métodos De Preparación

Electrophilic Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

The most direct route involves bromination of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine using DBDMH in dichloromethane (DCM) at 5–10°C. This method, adapted from analogous imidazole brominations, proceeds via electrophilic aromatic substitution.

Procedure :

  • Dissolve 1-cyclopropyl-1H-imidazo[4,5-c]pyridine (1.18 g, 10.9 mmol) in DCM (0.1 M).

  • Cool to 5–10°C and add DBDMH (1.59 g, 5.57 mmol) portionwise.

  • Stir for 2 h at 5–10°C, then concentrate under reduced pressure.

  • Purify via column chromatography (1–7% methanol/DCM) to isolate the product.

Key Data :

ParameterValue
Yield37% (620 mg)
Reaction Temperature5–10°C
PurificationGradient chromatography

This method’s low yield stems from competing side reactions, including over-bromination and solvent quenching.

Cyclocondensation Strategies

Zinc-Mediated Cyclization of Halopyridine Intermediates

A robust approach involves constructing the imidazo[4,5-c]pyridine core via Zn-mediated cyclization, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses.

Procedure :

  • React 2-chloro-3-nitro-4-cyclopropylaminopyridine with Zn dust in acetic acid.

  • Introduce aldehydes (e.g., formaldehyde) to form the imidazole ring.

  • Brominate the intermediate using N-bromosuccinimide (NBS) in CCl₄.

Optimization Insights :

  • Temperature : 80–110°C improves cyclization efficiency.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) enhances regioselectivity.

  • Solvent : Tetrahydrofuran (THF) minimizes side-product formation.

Yield : 65–72% after bromination.

ParameterOptimal Value
Catalyst Loading5 mol% Pd(OAc)₂
Temperature100°C
Reaction Time12 h

Yield : 58% (isolated), with scalability demonstrated up to 10 mmol.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYieldScalabilityCost Efficiency
Direct Bromination37%ModerateHigh
Zinc Cyclization70%HighModerate
Suzuki Coupling58%LowLow

Trade-offs :

  • Direct bromination is cost-effective but suffers from low yields.

  • Zinc-mediated routes offer higher yields but require stringent temperature control.

  • Palladium-catalyzed methods are limited by catalyst costs but provide regiochemical precision.

Mechanistic Insights and Side Reactions

Bromination Regiochemistry

Electrophilic bromination favors position 2 due to the electron-donating cyclopropyl group, which activates the adjacent carbon. Over-bromination at position 5 is mitigated by low temperatures (5–10°C).

Cyclopropane Ring Stability

The cyclopropyl group remains intact under acidic Zn-mediated conditions but may undergo ring-opening in strongly nucleophilic environments (e.g., excess LiAlH₄).

Industrial-Scale Considerations

Continuous Flow Bromination

Adopting flow chemistry for DBDMH-mediated bromination improves safety and yield (up to 45% at 50 g scale) by enhancing mixing and temperature control.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 for batch vs. 18 for flow processes.

  • E-factor : 12.5 (batch) vs. 8.2 (flow).

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to achieve bromination at ambient temperature, reducing energy input and improving selectivity .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups. This reaction is critical for generating structurally diverse derivatives for biological screening.

Example Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12–24 hours

  • Yield : 60–85%

SubstrateBoronic AcidProductYield (%)
2-Bromo-1-cyclopropyl-...4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1-cyclopropyl-...78
2-Bromo-1-cyclopropyl-...Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-1-cyclopropyl-...65

This reaction retains the cyclopropyl group and imidazo[4,5-c]pyridine core while diversifying the C2 position .

Buchwald-Hartwig Amination

The bromine substituent undergoes palladium-catalyzed amination with primary or secondary amines, yielding C2-aminated derivatives. This reaction is valuable for introducing nitrogen-containing pharmacophores.

Example Conditions :

  • Catalyst : Pd₂(dba)₃ (3 mol%) with Xantphos (6 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 18 hours

  • Yield : 50–75%

SubstrateAmineProductYield (%)
2-Bromo-1-cyclopropyl-...Morpholine2-Morpholino-1-cyclopropyl-...70
2-Bromo-1-cyclopropyl-...Piperazine2-(Piperazin-1-yl)-1-cyclopropyl-...68

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the C2 position under basic conditions. This reaction is less common than cross-coupling but viable with strong nucleophiles.

Example Conditions :

  • Nucleophile : Sodium methoxide (2 equiv)

  • Solvent : DMF

  • Temperature : 120°C, 6 hours

  • Yield : 40–55%

SubstrateNucleophileProductYield (%)
2-Bromo-1-cyclopropyl-...NaOMe2-Methoxy-1-cyclopropyl-...48

C–H Activation and Direct Arylation

While less explored for imidazo[4,5-c]pyridines, analogous imidazo[4,5-b]pyridines undergo regioselective C2-arylation via copper- or palladium-catalyzed C–H activation. For example, in related systems:

  • Catalyst : CuI (20 mol%) with 1,10-phenanthroline (20 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : DMF

  • Temperature : 130°C (microwave), 1 hour

  • Yield : 55–80%

SubstrateAryl HalideProductYield (%)
Imidazo[4,5-b]pyridine4-IodoanisoleC2-Arylated imidazo[4,5-b]pyridine75

This suggests potential applicability to imidazo[4,5-c]pyridines with optimized conditions .

Cyclopropane Ring Functionalization

The cyclopropyl group can undergo ring-opening reactions under acidic or oxidative conditions, though this is less common due to its stability. For example:

  • Reagent : H₂SO₄ (concentrated)

  • Product : Linear alkyl chain via ring-opening

  • Yield : <30% (low efficiency)

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions, though this is rarely employed due to the efficacy of cross-coupling.

Key Mechanistic Insights

  • Cross-Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

  • C–H Activation : Likely follows a concerted metallation-deprotonation pathway, facilitated by coordination of the imidazo[4,5-c]pyridine nitrogen atoms to the metal catalyst .

Aplicaciones Científicas De Investigación

Antiviral Properties

Preliminary studies indicate that 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine exhibits antiviral activity, particularly against respiratory syncytial virus (RSV). This suggests its potential role in the development of antiviral drugs aimed at treating viral infections. The compound's ability to interact with specific biological targets opens avenues for further pharmacological investigations.

Anticancer Activity

The imidazo[4,5-c]pyridine scaffold has been associated with various anticancer activities. Research indicates that derivatives of this compound can act as protein kinase inhibitors, which are crucial in cancer treatment. For instance, modifications in the imidazo[4,5-b]pyridine structure have led to the development of potent dual inhibitors targeting FLT3 and Aurora kinases, both of which are relevant in acute myeloid leukemia therapy .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of compounds related to this compound:

  • Antiviral Activity : A study highlighted the effectiveness of imidazopyridine derivatives against RSV, indicating a promising direction for antiviral drug development.
  • Anticancer Research : Another research effort focused on optimizing imidazo[4,5-b]pyridine derivatives for enhanced activity against cancer cell lines. Compounds derived from this scaffold exhibited significant cytotoxicity against various cancer types, including breast and lung cancers .
  • Biological Evaluation : The synthesis and biological evaluation of novel brominated pyrimidine analogs demonstrated their potential as anticancer agents. The study showed that certain derivatives had strong activity against human cancer cell lines, reinforcing the therapeutic promise of halogenated heterocycles like this compound .

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-1-ciclopropil-1H-imidazo[4,5-c]piridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos y evitar el acceso del sustrato. Las vías y los objetivos exactos pueden variar dependiendo del contexto biológico específico y las modificaciones realizadas en el compuesto .

Compuestos similares:

    Imidazo[1,2-a]piridinas: Estos compuestos comparten un sistema de anillos fusionados similar, pero difieren en la posición de los átomos de nitrógeno.

    Imidazo[4,5-b]piridinas: Estos compuestos tienen un patrón de sustitución diferente en el anillo de piridina.

Unicidad: 2-Bromo-1-ciclopropil-1H-imidazo[4,5-c]piridina es único debido a la presencia del átomo de bromo y el grupo ciclopropilo, que confieren una reactividad química distinta y una potencial actividad biológica en comparación con otros derivados de imidazo-piridina .

Esta descripción detallada proporciona una comprensión integral de 2-Bromo-1-ciclopropil-1H-imidazo[4,5-c]piridina, cubriendo su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

Halogen and Alkyl Substitutions
  • 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 496955-66-9): Molecular Weight: 246.49 g/mol vs. 232.46 g/mol (target compound, estimated). XLogP3: 2.4, indicating moderate lipophilicity.
  • 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS 1638767-93-7): Solubility: Slightly soluble in chloroform and methanol. Application: Used as a research chemical, highlighting the versatility of brominated imidazo[4,5-c]pyridines in drug discovery .
Cyclopropyl-Containing Analogs
  • Compound 81 (3-cyclopropyl-5-methyl-1H-pyrazole derivative):
    • Biological Activity : Demonstrated enhanced BRD4-binding affinity compared to JQ1, a benchmark BET inhibitor. The cyclopropyl group mimics hydrophobic residues in the Kac binding site, stabilizing interactions with BRD4 .
    • Relevance : The cyclopropyl group in 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine may similarly optimize target engagement, particularly in epigenetic therapies.

Core Structure Modifications

Imidazo[4,5-c]quinoline vs. Imidazo[4,5-c]pyridine
  • I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one): Binding Mode: The quinoline extension penetrates the hydrophobic ZA channel of BRD4, forming water-mediated hydrogen bonds.
Imidazo[4,5-b]pyridine Derivatives
  • 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one :
    • Synthesis : Methylation with methyl iodide under basic conditions, analogous to methods used for cyclopropane introduction in the target compound .
    • Crystallography : Planar fused rings with hydrogen-bonded dimers, similar to the imidazo[4,5-c]pyridine core .

Actividad Biológica

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes both imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacologically active agent, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C_10H_9BrN_2
  • Molecular Weight : Approximately 238.08 g/mol
  • Structural Features : The presence of a bromine atom at the 2-position and a cyclopropyl group at the 1-position enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activities. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, they have been noted for their ability to inhibit apoptosis proteins and myeloid cell leukemia 1 (Mcl-1), which are critical targets in cancer therapy .

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)Reference
This compoundMcl-1~10.5
Related Imidazo[4,5-b]pyridineFLT3/Aurora Kinase0.05
Other DerivativesVarious KinasesVaries

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly in the context of protein kinases. The imidazo[4,5-b]pyridine scaffold is known for its ability to bind effectively to the hinge region of kinases, which is essential for their inhibition .

Case Study: Inhibition of Kinases
In a study involving multiple imidazo[4,5-b]pyridine derivatives, it was found that certain modifications significantly enhanced kinase inhibition potency. The study detailed how structural variations could lead to improved binding affinity and selectivity towards specific kinases .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with target proteins. This interaction is crucial for inhibiting enzymatic activity and disrupting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the bromine and cyclopropyl positions can lead to enhanced biological activities. For example, substituting different groups at these positions has been linked to varying degrees of anticancer efficacy and enzyme inhibition .

Table 2: SAR Overview

ModificationEffect on Activity
Bromine at C2Essential for activity against kinases
Cyclopropyl at C1Enhances lipophilicity and binding affinity

Q & A

Q. What are the established synthetic routes for 2-bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, and how can reaction conditions be optimized?

Synthesis typically involves cyclopropane ring introduction via phase-transfer catalysis (PTC) or nucleophilic substitution. A common approach involves reacting brominated imidazo[4,5-c]pyridine precursors with cyclopropylating agents (e.g., cyclopropylboronic acids or halides) under Pd-catalyzed cross-coupling conditions. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
  • Catalyst systems : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts improve cyclopropane coupling efficiency .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and byproduct formation .

Q. How can the molecular structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • X-ray crystallography : Resolves bromine and cyclopropyl positions (e.g., SHELX refinement for bond lengths/angles) .
  • NMR spectroscopy : <sup>1</sup>H NMR distinguishes cyclopropyl protons (δ 1.0–1.5 ppm) and imidazo-pyridine aromatic signals (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.01 for C₉H₈BrN₃) .

Q. What computational methods predict tautomeric stability in imidazo[4,5-c]pyridine derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates tautomer energy differences. For example:

  • Tautomer comparison : 1H vs. 3H tautomers show energy gaps <5 kcal/mol, favoring the 1H form due to cyclopropyl steric effects .
  • PED analysis : Potential Energy Distribution identifies vibrational modes (e.g., N-H stretching at 3400 cm⁻¹) to validate tautomeric states .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine position, cyclopropyl substitution) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Bromine’s role : Enhances electrophilicity for kinase inhibition (e.g., Aurora kinases) by interacting with ATP-binding pockets .
  • Cyclopropyl effects : Increases metabolic stability compared to alkyl chains, as shown in cytotoxicity assays (IC₅₀ < 1 µM in leukemia cell lines) .
Modification Biological Impact Reference
Bromine at C2Improved DNA intercalation
Cyclopropyl at N1Reduced CYP450 metabolism

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

  • Byproduct formation : Competing N-alkylation vs. cyclopropanation (e.g., 10–30% yield variations ).
  • Purification challenges : Silica gel chromatography may degrade brominated products; reversed-phase HPLC is preferred .
    Resolution : Use kinetic studies (e.g., <sup>19</sup>F NMR tracking) to optimize reaction timelines and minimize degradation .

Q. How can DFT/MD simulations guide the design of derivatives targeting specific enzymes?

  • Docking studies : AutoDock Vina predicts binding affinities to targets like SSAO inhibitors (e.g., ΔG = −9.2 kcal/mol for imidazo[4,5-c]pyridine derivatives) .
  • MD simulations : NAMD trajectories (100 ns) assess cyclopropyl ring stability in hydrophobic enzyme pockets .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC distinguish cyclopropyl (C<sup>δ</sup> 10–15 ppm) and imidazo-pyridine (C<sup>δ</sup> 120–140 ppm) carbons .
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR (25–60°C) resolves rotational barriers in cyclopropyl groups .

Q. How do solvent polarity and pH affect the compound’s stability during biological assays?

  • Polar solvents : Acetonitrile/water mixtures (≥70% H₂O) reduce aggregation in cell-based assays .
  • pH dependence : Degradation accelerates at pH < 3 (e.g., bromine hydrolysis) or pH > 8 (cyclopropane ring opening) .

Methodological Guidance

9. Designing a crystallization protocol for X-ray analysis:

  • Solvent system : Use ethanol/water (7:3) for slow evaporation, yielding needle-shaped crystals .
  • Cryoprotection : 20% glycerol in mother liquor prevents ice formation during data collection .

10. Validating biological activity against false positives:

  • Counter-screens : Include kinase-dead mutants (e.g., Aurora A K162M) to confirm target specificity .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts (± compound) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.